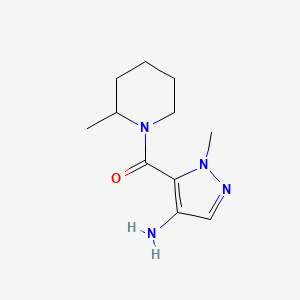

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

(4-amino-2-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-13-14(10)2/h7-8H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAYHTNPRJLSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=C(C=NN2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced at the first position of the pyrazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Attachment of the 2-Methylpiperidine-1-Carbonyl Group: The 2-methylpiperidine-1-carbonyl group can be attached to the fifth position of the pyrazole ring through acylation reactions using 2-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Introduction of the Amine Group: The amine group can be introduced at the fourth position of the pyrazole ring through nucleophilic substitution reactions using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule using nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield corresponding reduced products, and substitution may yield various substituted derivatives.

Scientific Research Applications

Glycine Transport Inhibition

One of the primary applications of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is its role as an inhibitor of glycine transporters, specifically GlyT1. This inhibition has significant implications for treating neurological disorders such as schizophrenia and depression, where modulation of glycine levels can be beneficial. The presence of the piperidine moiety enhances binding affinity and selectivity towards these targets, making it a promising candidate for drug development in this area.

Potential Antidepressant Effects

Research indicates that compounds similar to 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine may exhibit antidepressant effects through their action on neurotransmitter systems. By inhibiting glycine transport, these compounds can increase synaptic glycine levels, which may improve mood and cognitive functions in patients suffering from depression.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their mechanisms and potential therapeutic uses:

Mechanism of Action

The mechanism of action of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and available data for the target compound and its analogs:

Biological Activity

1-Methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a heterocyclic compound characterized by its pyrazole ring structure, which includes a methyl group at the first position and a carbonyl group linked to a 2-methylpiperidine moiety at the fifth position. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of glycine transporters, which are implicated in various neurological disorders.

- Molecular Formula : CHNO

- Molecular Weight : 222.29 g/mol

- CAS Number : 1484860-97-0

1-Methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine functions primarily as an inhibitor of glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, making this compound a candidate for treating conditions such as schizophrenia and depression. By inhibiting GlyT1, the compound increases synaptic glycine concentration, which can enhance NMDA receptor activity and potentially improve cognitive function in affected individuals .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against GlyT1 with an IC value indicative of its potency. The introduction of the piperidine moiety enhances its binding affinity, allowing for more effective interaction with the transporter .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine | Ethyl group instead of methyl; different position for piperidine | Potentially different pharmacokinetics due to ethyl substitution |

| 1-Methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine | Similar structure but different nitrogen positioning | Variations in biological activity due to positional changes |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and pharmacokinetics.

Case Studies and Research Findings

Several studies have explored the broader implications of pyrazole derivatives, including 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine:

- Antiviral Activity : While primarily studied for its effects on glycine transporters, related pyrazole compounds have shown antiviral properties against various pathogens, suggesting that structural derivatives may also possess similar capabilities .

- Cytotoxicity and Antitumor Potential : Research has indicated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, implying that modifications to the pyrazole core could enhance therapeutic efficacy .

- Neuroprotective Effects : The modulation of glycine levels through GlyT1 inhibition may also confer neuroprotective effects, potentially benefiting conditions characterized by excitotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the pyrazole core in 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine?

- The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. For example, ethyl acetoacetate reacts with monomethylhydrazine to form 5-methylpyrazole intermediates, which are subsequently functionalized via formylation, oxidation, or acylation steps . Phosphorus oxychloride (POCl₃) is frequently used for cyclization reactions, as seen in the synthesis of oxadiazole derivatives from pyrazole hydrazides .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the pyrazole C4 proton (δ ~7.5–8.5 ppm) and the piperidine carbonyl carbon (δ ~165–170 ppm). For the 2-methylpiperidine moiety, methyl protons appear as a triplet (δ ~1.0–1.5 ppm) .

- IR : Stretching vibrations for the amide carbonyl (C=O) are observed at ~1640–1680 cm⁻¹, while pyrazole C-N bonds absorb at ~1500–1550 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺) with an exact mass matching the molecular formula (C₁₂H₁₉N₃O₂). Fragmentation patterns often include loss of the piperidine carbonyl group (-CO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particulates. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can catalytic systems (e.g., copper/cesium) enhance the efficiency of introducing the 2-methylpiperidine moiety?

- Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) act as cooperative catalysts in nucleophilic substitution reactions. For example, cesium ions activate the carbonyl electrophile, while Cu⁺ facilitates ligand exchange in coupling reactions with amines. This system achieved a 17.9% yield for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, with optimized conditions at 35°C in DMSO .

Q. What strategies resolve contradictions in biological activity data (e.g., antibacterial vs. anticancer results)?

- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify activity thresholds. For instance, pyrazole derivatives showed antibacterial IC₅₀ values at 25 µM but required higher doses (50–75 µM) for antiproliferative effects in cancer cells .

- Target-Specific Assays : Use in vitro enzymatic assays (e.g., tubulin polymerization for antimitotic activity) to decouple off-target effects .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The amide carbonyl and pyrazole N1 are often reactive centers .

- Docking Studies : Model interactions with biological targets (e.g., carbonic anhydrase II) using software like AutoDock Vina. Key residues (e.g., His94, Gln92) may form hydrogen bonds with the piperidine carbonyl .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in Piperidine Rings : Use SHELXL’s PART instruction to model partial occupancy. Restraints (e.g., SIMU, DELU) stabilize thermal motion parameters .

- Twinned Data : Employ twin refinement in SHELXL with a BASF parameter. High-resolution data (≤1.0 Å) improves convergence .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.